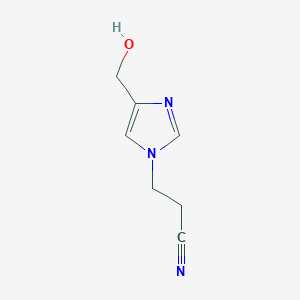
3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile is a compound that features an imidazole ring substituted with a hydroxymethyl group and a propanenitrile chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile typically involves the reaction of 4-(hydroxymethyl)-1H-imidazole with a suitable nitrile-containing reagent under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the hydroxymethyl group, followed by nucleophilic substitution with a nitrile-containing reagent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: 3-(4-(Carboxymethyl)-1H-imidazol-1-yl)propanenitrile.
Reduction: 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanamine.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its imidazole ring, which can interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-(Hydroxymethyl)-1H-imidazol-1-yl)propanenitrile involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and biochemical pathways. The nitrile group can also participate in hydrogen bonding and other interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Hydroxymethyl)-1H-imidazole: Lacks the nitrile group, making it less versatile in certain reactions.
3-(1H-Imidazol-1-yl)propanenitrile: Lacks the hydroxymethyl group, affecting its reactivity and applications.
4-(Carboxymethyl)-1H-imidazole: Contains a carboxyl group instead of a nitrile, leading to different chemical properties.
Properties
Molecular Formula |
C7H9N3O |
|---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
3-[4-(hydroxymethyl)imidazol-1-yl]propanenitrile |
InChI |
InChI=1S/C7H9N3O/c8-2-1-3-10-4-7(5-11)9-6-10/h4,6,11H,1,3,5H2 |
InChI Key |
FOFXFEYIAFBCFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCC#N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


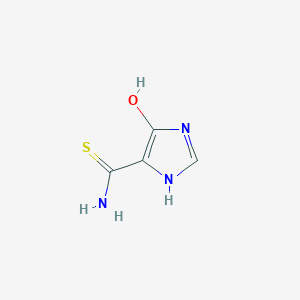
![(5-Azaspiro[2.4]heptan-6-yl)methanol](/img/structure/B12824586.png)
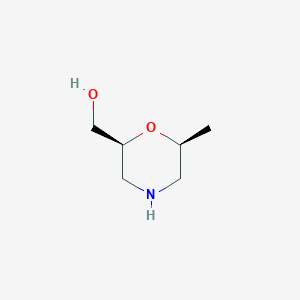
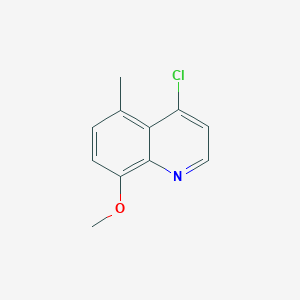
![7-(tert-Butyl) 2-ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2,7-dicarboxylate](/img/structure/B12824591.png)

![2-(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-yl)ethanamine](/img/structure/B12824603.png)

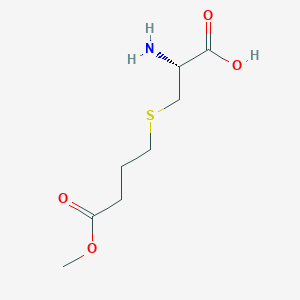
![Methyl 1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5-amino-1H-pyrazole-4-carboxylate](/img/structure/B12824627.png)

![(2-(Trifluoromethyl)benzo[d]thiazol-6-yl)methanamine](/img/structure/B12824634.png)
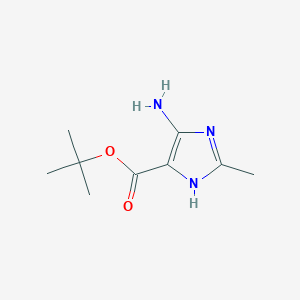
![Tert-butyl 5,6-difluoro-1-oxo-spiro[indane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12824642.png)
